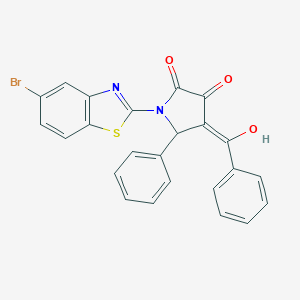![molecular formula C27H21ClN2O4 B282268 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282268.png)
4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CHIR-99021 and is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3).
Mécanisme D'action
CHIR-99021 exerts its pharmacological effects by selectively inhibiting 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one, a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been implicated in the pathogenesis of several diseases, including Alzheimer's, diabetes, and cancer. By inhibiting 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one, CHIR-99021 can modulate various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in embryonic development and tissue regeneration.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have several biochemical and physiological effects, including the promotion of cell proliferation, differentiation, and survival. This compound has also been shown to enhance the production of insulin in pancreatic beta cells and improve glucose metabolism in diabetic animal models. In addition, CHIR-99021 has been shown to enhance the regeneration of damaged tissues, including bone and cartilage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CHIR-99021 is its high selectivity for 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one, which minimizes off-target effects. This compound is also relatively stable and can be easily synthesized in large quantities. However, CHIR-99021 has some limitations, including its low solubility in water, which can limit its use in certain experimental settings. In addition, CHIR-99021 can be toxic at high concentrations, which requires careful dose optimization.
Orientations Futures
There are several potential future directions for the study of CHIR-99021. One area of interest is the development of more potent and selective 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one inhibitors based on the chemical structure of CHIR-99021. Another area of interest is the investigation of the therapeutic potential of CHIR-99021 in various disease models, including neurodegenerative diseases, cancer, and diabetes. Finally, the use of CHIR-99021 in tissue engineering and regenerative medicine is an exciting area of research that holds promise for the development of novel therapies for tissue repair and regeneration.
Conclusion:
In conclusion, CHIR-99021 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have several biochemical and physiological effects, including the promotion of cell proliferation, differentiation, and survival. CHIR-99021 is a potent and selective inhibitor of 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one and has been used in various fields, including neuroscience, oncology, and regenerative medicine. Further research is needed to fully understand the therapeutic potential of CHIR-99021 and to develop more potent and selective 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one inhibitors based on its chemical structure.
Méthodes De Synthèse
The synthesis of CHIR-99021 involves several steps, including the condensation of 2-bromo-1-(4-chlorobenzoyl)-3,5-dihydro-2H-pyrrole-2-one with 3-hydroxybenzaldehyde in the presence of a base, followed by a reduction step using sodium borohydride. The resulting product is then subjected to a reaction with indole-3-acetic acid to yield CHIR-99021.
Applications De Recherche Scientifique
CHIR-99021 has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and regenerative medicine. This compound has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, which can be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. CHIR-99021 has also been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In addition, this compound has been used in tissue engineering to enhance the regeneration of damaged tissues.
Propriétés
Formule moléculaire |
C27H21ClN2O4 |
|---|---|
Poids moléculaire |
472.9 g/mol |
Nom IUPAC |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H21ClN2O4/c28-19-10-8-16(9-11-19)25(32)23-24(17-4-3-5-20(31)14-17)30(27(34)26(23)33)13-12-18-15-29-22-7-2-1-6-21(18)22/h1-11,14-15,24,29,31-32H,12-13H2/b25-23- |
Clé InChI |
XRRDIHIXBCAIFP-BZZOAKBMSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)CCN3C(/C(=C(\C4=CC=C(C=C4)Cl)/O)/C(=O)C3=O)C5=CC(=CC=C5)O |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C3=O)C5=CC(=CC=C5)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CCN3C(C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C3=O)C5=CC(=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-(3,4-bis(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282185.png)

![methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282193.png)
![4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282195.png)

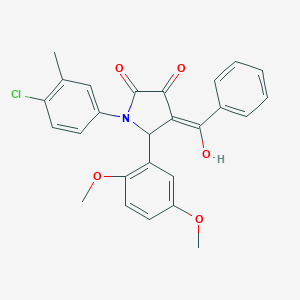
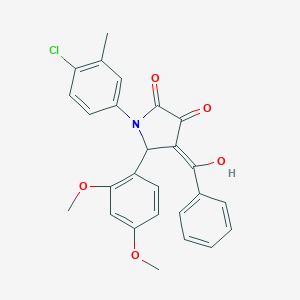

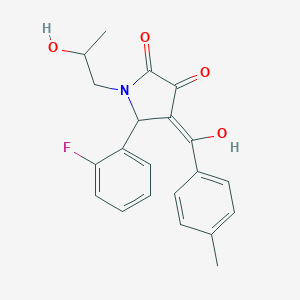
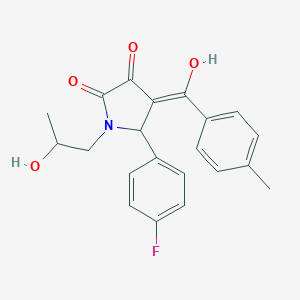
![(4Z)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione](/img/structure/B282205.png)
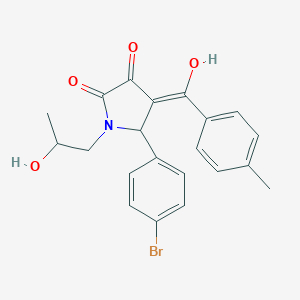
![methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282208.png)
